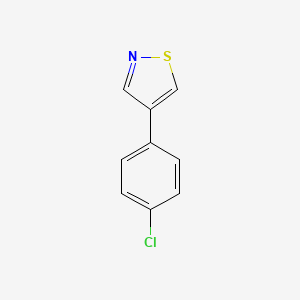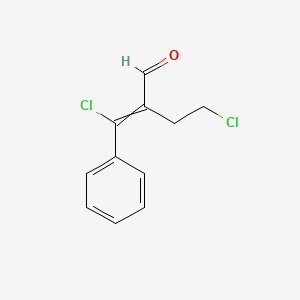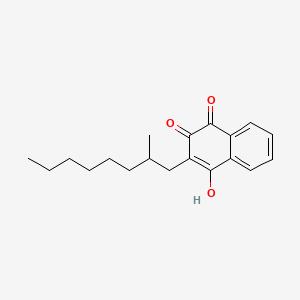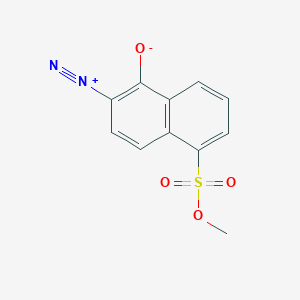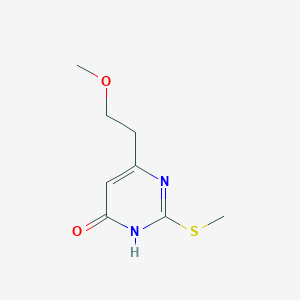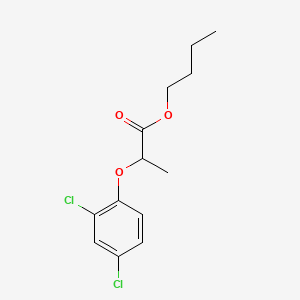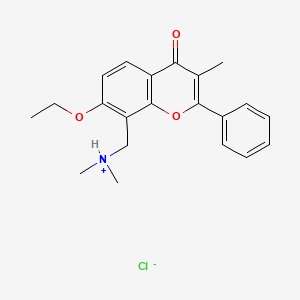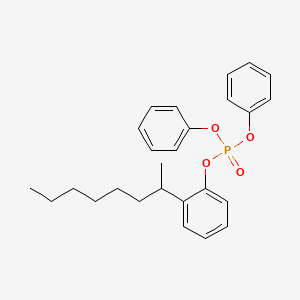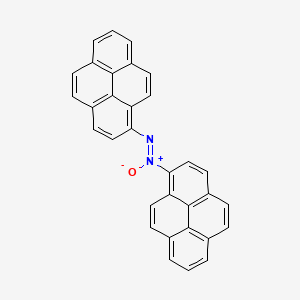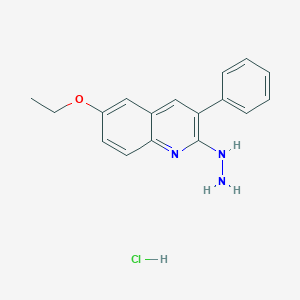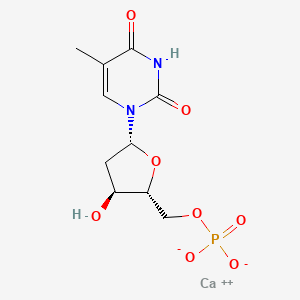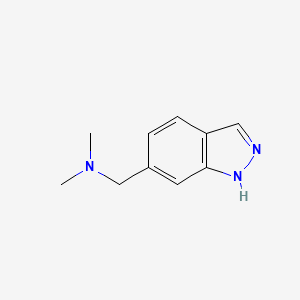
(1H-Indazol-6-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Indazol-6-yl)-N,N-dimethylmethanamine is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for indazole derivatives often involve scalable processes that ensure high yields and purity. These methods may include solvent-free reactions, metal-catalyzed cyclizations, and the use of environmentally benign reagents .
Análisis De Reacciones Químicas
Types of Reactions
(1H-Indazol-6-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-6-carboxylic acid derivatives, while reduction may produce indazole-6-ylmethanamine .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1H-Indazol-6-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: The parent compound of (1H-Indazol-6-yl)-N,N-dimethylmethanamine.
2H-Indazole: A structural isomer with different biological properties.
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N,N-dimethylmethanamine group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
1158766-97-2 |
|---|---|
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-(1H-indazol-6-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-3-4-9-6-11-12-10(9)5-8/h3-6H,7H2,1-2H3,(H,11,12) |
Clave InChI |
KQGWTWXMELHUBC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC2=C(C=C1)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


